(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone
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Overview
Description
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the methanone moiety at the 2-position of the dibenzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting dibenzofuran with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of electron-rich aromatic rings.
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated derivatives.
Oxidation: Quinones.
Reduction: Alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology and Medicine
The compound has potential applications in medicinal chemistry. It is investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its mechanism of action and potential therapeutic uses .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure imparts desirable properties to these materials, such as stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the 2,4-dichlorophenyl group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.
(Dibenzo[b,d]furan-2-yl)(4-chlorophenyl)methanone: A similar compound with a single chlorine atom.
Uniqueness
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity, biological activity, and physical properties, making it distinct from other related compounds .
Properties
CAS No. |
91100-35-5 |
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Molecular Formula |
C19H10Cl2O2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
dibenzofuran-2-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H10Cl2O2/c20-12-6-7-14(16(21)10-12)19(22)11-5-8-18-15(9-11)13-3-1-2-4-17(13)23-18/h1-10H |
InChI Key |
OSFLKRZTPDZZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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